3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AP23464 is a potent adenosine 5′-triphosphate-based inhibitor of Src and Abl kinases. It has shown significant antiproliferative activity against chronic myeloid leukemia cells and Bcr-Abl–transduced Ba/F3 cells . This compound is particularly noteworthy for its ability to inhibit imatinib mesylate-resistant Bcr-Abl mutants, making it a promising candidate for treating chronic myeloid leukemia .
Preparation Methods
The synthesis of AP23464 involves the preparation of trisubstituted purines. The synthetic route typically includes the following steps:
Formation of the purine core: This involves the cyclization of appropriate precursors under specific conditions.
Substitution reactions: Various substituents are introduced to the purine core through nucleophilic substitution reactions.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial production methods for AP23464 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
AP23464 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the purine core.
Reduction: This reaction can be used to reduce any oxidized intermediates back to their original state.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions are various substituted purines, which are intermediates in the synthesis of AP23464 .
Scientific Research Applications
AP23464 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of Src and Abl kinases.
Biology: AP23464 is used to investigate the signaling pathways involved in cell proliferation and apoptosis.
Industry: AP23464 can be used in the development of new kinase inhibitors for therapeutic applications.
Mechanism of Action
AP23464 exerts its effects by inhibiting the activity of Src and Abl kinases. It binds to the adenosine 5′-triphosphate-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition leads to the blockage of cell cycle progression and induction of apoptosis in Bcr-Abl–expressing cells . The molecular targets of AP23464 include the Bcr-Abl tyrosine kinase and other related kinases involved in cell signaling pathways .
Comparison with Similar Compounds
AP23464 is similar to other adenosine 5′-triphosphate-based kinase inhibitors, such as imatinib mesylate and AP23848. it has unique properties that make it more effective against imatinib mesylate-resistant Bcr-Abl mutants . Unlike imatinib mesylate, AP23464 can inhibit a broader range of Bcr-Abl mutants, including those with mutations in the nucleotide-binding P-loop and activation loop .
Similar compounds
Imatinib mesylate: A first-line treatment for chronic myeloid leukemia, but less effective against certain resistant mutants.
AP23848: Another adenosine 5′-triphosphate-based kinase inhibitor with similar properties to AP23464.
AP23464’s distinct binding mode and higher potency against resistant mutants highlight its potential as a superior therapeutic agent for chronic myeloid leukemia .
Properties
CAS No. |
845895-51-4 |
---|---|
Molecular Formula |
C26H30N5O4P |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
3-[2-[2-cyclopentyl-6-(4-dimethoxyphosphorylanilino)purin-9-yl]ethyl]phenol |
InChI |
InChI=1S/C26H30N5O4P/c1-34-36(33,35-2)22-12-10-20(11-13-22)28-25-23-26(30-24(29-25)19-7-3-4-8-19)31(17-27-23)15-14-18-6-5-9-21(32)16-18/h5-6,9-13,16-17,19,32H,3-4,7-8,14-15H2,1-2H3,(H,28,29,30) |
InChI Key |
PADCFSVZOYFPCZ-UHFFFAOYSA-N |
SMILES |
CP(=O)(C)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CCC5=CC(=CC=C5)O |
Canonical SMILES |
COP(=O)(C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CCC5=CC(=CC=C5)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AP23464; AP-23464; AP 23464 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.